molecular formula C18H19FN2O3S B608448 Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- CAS No. 1000308-25-7

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

Cat. No.: B608448
CAS No.: 1000308-25-7
M. Wt: 362.4 g/mol
InChI Key: MTTHRRVVGMPYQG-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Landipirdine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

1000308-25-7

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea

InChI

InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1

InChI Key

MTTHRRVVGMPYQG-ZDUSSCGKSA-N

SMILES

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Landipirdine;  RO5025181;  RO-5025181;  RO 5025181;  SYN120;  SYN-120;  SYN 120;  RO5025181-000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-
Reactant of Route 2
Reactant of Route 2
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-
Reactant of Route 3
Reactant of Route 3
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-
Reactant of Route 4
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-
Reactant of Route 5
Reactant of Route 5
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-
Reactant of Route 6
Reactant of Route 6
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

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